molecular formula C17H24ClN3O3 B3027661 tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate CAS No. 1353974-41-0

tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate

Cat. No. B3027661
CAS RN: 1353974-41-0
M. Wt: 353.8
InChI Key: UQUYAYCLEHXZPN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, “tert-butyl Methyl(piperidin-3-yl)carbamate”, is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3 . This provides a basic understanding of the molecular structure, but the specific structure for “tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate” is not provided in the searched resources.

Scientific Research Applications

1. Crystal Structures and Interactions

Baillargeon et al. (2017) explored the isomorphous crystal structures of compounds similar to tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate. They focused on chlorodiacetylene and iododiacetylene derivatives, analyzing hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

2. Structural Characterization and Molecular Environments

Das et al. (2016) synthesized and structurally characterized two carbamate derivatives, including tert-butyl carbamates. They used single crystal X-ray diffraction to analyze the molecular environments and interactions experienced by these molecules (Das et al., 2016).

3. Synthesis and Applications in Biological Compounds

Kong et al. (2016) discussed the synthesis of tert-butyl piperidine-1-carboxylate derivatives, noting their importance as intermediates in biologically active compounds such as crizotinib. They detailed the synthesis process and the confirmation of the compound's structure (Kong et al., 2016).

4. Asymmetric Synthesis for Potential Antagonists

Jona et al. (2009) developed an efficient asymmetric synthesis method for a tert-butyl dicarboxylate compound, a key intermediate in the synthesis of nociceptin antagonists. This research highlights the potential pharmaceutical applications of similar tert-butyl carbamate compounds (Jona et al., 2009).

Safety And Hazards

For a similar compound, “tert-butyl Methyl(piperidin-3-yl)carbamate”, the hazard statements include H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 . These suggest that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl N-[[1-(2-chloropyridine-3-carbonyl)piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)20-10-12-6-5-9-21(11-12)15(22)13-7-4-8-19-14(13)18/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUYAYCLEHXZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113333
Record name Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate

CAS RN

1353974-41-0
Record name Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353974-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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